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Compound of Interest

Compound Name:
2-(p-Chlorophenyl)-2-

hydroxyacetamide

CAS No.: 18584-27-5

Cat. No.: B093745 Get Quote

An In-depth Technical Guide to 2-(p-Chlorophenyl)-2-hydroxyacetamide

Introduction
2-(p-Chlorophenyl)-2-hydroxyacetamide, also known as 4-chloromandelamide, is an α-

hydroxy amide derivative of significant interest in organic synthesis and medicinal chemistry. As

a functionalized small molecule, it serves as a valuable building block for more complex

chemical entities. Its structure, featuring a chiral center, a reactive hydroxyl group, an amide

moiety, and a halogenated aromatic ring, offers multiple points for synthetic modification. This

guide provides a comprehensive overview of its chemical structure, a robust protocol for its

synthesis, and a detailed analysis of its characterization through modern spectroscopic

techniques. While this compound is a logical synthetic target, it is not widely characterized in

commercial or academic literature. Therefore, this document leverages established chemical

principles and data from analogous structures to provide a predictive yet scientifically grounded

technical profile for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties
The molecular structure of 2-(p-Chlorophenyl)-2-hydroxyacetamide consists of a central

acetamide backbone where the α-carbon is substituted with both a hydroxyl group and a 4-

chlorophenyl (para-chlorophenyl) group. The presence of the α-hydroxyl and α-aryl groups

makes it a derivative of mandelamide.
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Molecular Structure
The structure contains a stereocenter at the α-carbon, meaning it can exist as a racemic

mixture of (R)- and (S)-enantiomers or as a single enantiomer if synthesized through an

asymmetric route.

Caption: 2D Chemical Structure of 2-(p-Chlorophenyl)-2-hydroxyacetamide.

Physicochemical Data Summary
The following table summarizes key computed and expected properties for the molecule.

Experimental data for this specific compound is not widely available; therefore, values are

primarily based on chemical database predictions.

Property Value Source

IUPAC Name
2-(4-chlorophenyl)-2-

hydroxyacetamide
PubChem[1]

Synonyms
4-Chloromandelamide, p-

Chloromandelamide
N/A

Molecular Formula C₈H₈ClNO₂ PubChem[1]

Molecular Weight 185.61 g/mol PubChem[2]

Monoisotopic Mass 185.02435 Da PubChem[1][3]

CAS Number Not assigned / Not found N/A

Appearance
Expected to be a white to off-

white solid
Analogues[4]

Melting Point Not available in literature N/A

Solubility

Expected to be soluble in

methanol, ethanol, DMSO;

sparingly soluble in water

General Amide Properties

Synthesis and Mechanistic Rationale
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A robust and efficient synthesis of 2-(p-Chlorophenyl)-2-hydroxyacetamide can be achieved

via a two-step process starting from 4-chlorobenzaldehyde. This route involves the formation of

an α-hydroxynitrile (cyanohydrin) intermediate, followed by a controlled partial hydrolysis to the

primary amide.

Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 2-(p-Chlorophenyl)-2-hydroxyacetamide.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-chlorophenyl)-2-hydroxyacetonitrile (4-Chloromandelonitrile)

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and

placed in an ice-water bath, dissolve 14.0 g (0.1 mol) of 4-chlorobenzaldehyde in 100 mL of

a suitable organic solvent like diethyl ether.

Cyanide Addition: Separately, prepare a solution of 5.4 g (0.11 mol) of sodium cyanide in 30

mL of water. Add this aqueous solution dropwise to the stirred aldehyde solution over 30

minutes, ensuring the temperature is maintained between 0-10°C.

Acidification: After the addition is complete, slowly add 6.6 g (0.11 mol) of glacial acetic acid

dropwise. The acetic acid generates HCN in situ in a controlled manner, which is crucial for

safety and reaction efficiency.

Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room

temperature and stir for an additional 3-4 hours.

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer

sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude 4-chloromandelonitrile, which can often be used in the

next step without further purification.

Expertise & Causality: The use of an ice bath and slow addition is critical to control the

exothermic reaction. Acetic acid is used instead of a strong mineral acid to maintain a
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buffered pH, which favors the reversible cyanohydrin formation equilibrium and controls the

release of highly toxic HCN gas.

Step 2: Controlled Hydrolysis to 2-(p-Chlorophenyl)-2-hydroxyacetamide

Reaction Setup: Place the crude 4-chloromandelonitrile from Step 1 into a 250 mL flask.

Cool the flask in an ice bath.

Acid Hydrolysis: Slowly and carefully add 50 mL of concentrated hydrochloric acid with

vigorous stirring.

Controlled Heating: Remove the ice bath and allow the mixture to warm to room

temperature. Then, gently heat the solution in a water bath to 40-50°C for 1-2 hours.[5][6]

The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Isolation: Upon completion, carefully pour the reaction mixture over 200 g of crushed ice.

The product will precipitate as a solid.

Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until

the filtrate is neutral. The crude product can be recrystallized from an ethanol/water mixture

to yield pure 2-(p-Chlorophenyl)-2-hydroxyacetamide.

Trustworthiness & Self-Validation: The key to this step is temperature control. Overheating or

prolonged reaction times will lead to the formation of the corresponding carboxylic acid as

the primary byproduct.[7][8] TLC monitoring is essential to validate the endpoint, stopping the

reaction when the nitrile intermediate is consumed but before significant carboxylic acid

appears.

Structural Elucidation and Spectroscopic Analysis
The confirmation of the structure of 2-(p-Chlorophenyl)-2-hydroxyacetamide relies on a

combination of spectroscopic methods. Below is a predictive analysis of the expected spectral

data.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show distinct signals for each type of proton.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.45 d (J ≈ 8.5 Hz) 2H Ar-H (ortho to Cl)

Aromatic protons

deshielded by

the electron-

withdrawing

chlorine atom.

~ 7.38 d (J ≈ 8.5 Hz) 2H Ar-H (meta to Cl)

Aromatic protons

ortho to the Cα

substituent.

~ 7.30 s (broad) 1H -CONH₂

Amide protons

are often broad

due to

quadrupole

broadening and

exchange.

~ 6.95 s (broad) 1H -CONH₂

Second amide

proton, may be

non-equivalent.

~ 6.00 d (J ≈ 4.0 Hz) 1H -OH

Hydroxyl proton,

signal will

disappear upon

D₂O exchange.

~ 5.05 d (J ≈ 4.0 Hz) 1H Cα-H

Methine proton

coupled to the

adjacent -OH

proton.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will provide confirmation of the carbon framework.
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Chemical Shift (δ, ppm) Assignment Rationale

~ 174 C=O
Amide carbonyl carbon, typical

chemical shift.

~ 140 Ar-C (ipso to Cα)
Quaternary aromatic carbon

attached to the α-carbon.

~ 132 Ar-C (ipso to Cl)
Quaternary aromatic carbon

attached to chlorine.

~ 128.5 Ar-CH (meta to Cl) Aromatic methine carbons.

~ 128.0 Ar-CH (ortho to Cl) Aromatic methine carbons.

~ 73 Cα-OH
α-carbon bearing the hydroxyl

and phenyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum (KBr pellet) will show characteristic absorption bands for the key functional

groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3300 (broad) O-H Stretch Alcohol (-OH)

3350 & 3180 (two bands) N-H Stretch Primary Amide (-NH₂)

~ 1660 (strong) C=O Stretch (Amide I) Amide

~ 1620 (medium) N-H Bend (Amide II) Amide

1490, 1400 C=C Stretch Aromatic Ring

~ 1090 C-O Stretch Alcohol

~ 1015 C-Cl Stretch Aryl-Chloride

Mass Spectrometry (Electron Ionization, EI-MS)
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Mass spectrometry will confirm the molecular weight and provide structural information through

fragmentation patterns.

Molecular Ion (M⁺): A peak is expected at m/z = 185, with a characteristic M+2 isotope peak

at m/z = 187 (approximately 1/3 the intensity) due to the presence of the ³⁷Cl isotope.

Major Fragments:

m/z = 169: [M - NH₂]⁺, loss of the amino radical.

m/z = 141: [C₇H₄OCl]⁺, the 4-chlorobenzoyl cation, resulting from cleavage of the Cα-C(O)

bond. This is often a very stable and prominent fragment.

m/z = 111/113: [C₆H₄Cl]⁺, the chlorophenyl cation, from loss of the side chain.

Applications and Future Outlook
Derivatives of 2-(p-Chlorophenyl)-2-hydroxyacetamide are precursors to various biologically

active molecules. For instance, related structures are key intermediates in the synthesis of

certain agrochemical fungicides.[9] The chiral α-hydroxy amide motif is a well-known

pharmacophore present in numerous therapeutic agents. The potential for this molecule and its

derivatives in drug discovery, particularly in developing agents with antimicrobial or anticancer

properties, warrants further investigation.[10][11]

Conclusion
This technical guide provides a detailed, predictive profile of 2-(p-Chlorophenyl)-2-
hydroxyacetamide. By leveraging fundamental principles of organic chemistry, a reliable

synthetic pathway has been outlined, and a comprehensive set of expected spectroscopic data

has been generated to aid in its identification and characterization. This information serves as a

valuable resource for researchers in synthetic chemistry and drug development, enabling them

to confidently synthesize, purify, and utilize this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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